molecular formula C6H10Cl2Pd2 B078185 Allylpalladium chloride dimer CAS No. 12012-95-2

Allylpalladium chloride dimer

Cat. No. B078185
CAS RN: 12012-95-2
M. Wt: 365.9 g/mol
InChI Key: PENAXHPKEVTBLF-UHFFFAOYSA-L
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Description

Allylpalladium chloride dimer plays a pivotal role in organic synthesis due to its versatility in catalyzing a range of reactions, including but not limited to, nucleophilic substitutions, cyclopropanations, and carbon-carbon bond-forming reactions. Its utility is derived from the palladium center's ability to coordinate with allylic substrates, facilitating various transformations under mild conditions.

Synthesis Analysis

The synthesis of allylpalladium chloride dimer often involves the reaction of palladium(II) chloride with allylic substrates. Novel synthetic routes have expanded the library of allylpalladium complexes, showing versatility in reaction conditions and substrates. For example, novel η3-allylpalladium complexes have been synthesized from pyridinylpyrazole and allylpalladium chloride dimer, demonstrating the adaptability of this compound in creating structurally diverse complexes with significant catalytic activities (Satake & Nakata, 1998).

Molecular Structure Analysis

The molecular structure of allylpalladium chloride dimers has been extensively studied, revealing insights into their bonding and geometry. For instance, X-ray crystallography has characterized dimeric eta(3)-allylpalladium chloride complexes, demonstrating the influence of the allylic substituents on the palladium center's coordination environment. This structural information is crucial for understanding the reactivity and catalytic capabilities of these complexes (Rosset et al., 1998).

Chemical Reactions and Properties

Allylpalladium chloride dimers are renowned for their catalytic proficiency in facilitating a plethora of chemical transformations. Their application in cyclopropanation, allylic substitutions, and tandem nucleophilic additions showcases their broad utility in organic synthesis. The catalytic activities are attributed to the palladium center's ability to undergo oxidative addition and reductive elimination processes, making these complexes highly effective catalysts in a variety of chemical reactions (Gu et al., 2009).

Scientific Research Applications

  • Allylpalladium complexes formed from cycloalkenes and methyl- and tert-butyl-substituted cycle alkenes have been characterized, demonstrating the formation of syn and anti isomers in larger ring systems. These complexes show interesting rearrangements and are useful in studying molecular interactions and transformations in organometallic chemistry (Rosset et al., 1998).

  • The reactions of allylpalladium chloride dimer with neutral ligands have been explored, revealing dynamic processes in solution. These studies contribute to understanding the behavior of such complexes in different environments (Boschi et al., 1979).

  • Novel allylpalladium−pyridinylpyrazole complexes have been synthesized, showing high catalytic activity for cyclopropanation reactions. This highlights the potential of allylpalladium chloride dimer in catalysis (Satake & Nakata, 1998).

  • π-Allylpalladium complexes' reactions influenced by various phosphorus ligands have been studied, providing insights into the "π−σ" reactions in these compounds (Vrieze et al., 1968).

  • The synthesis of 1,2-dihydroisoquinolines via reactions involving allylpalladium chloride dimer and alkynylarylimines has been demonstrated. This underscores its role in facilitating complex organic syntheses (Ohtaka et al., 2004).

  • The ultraviolet and visible spectra of π-allylpalladium complexes, including allylpalladium chloride, have been recorded, providing valuable information about their electronic structure (Hartley, 1970).

properties

IUPAC Name

chloropalladium(1+);prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylpalladium chloride dimer

CAS RN

12012-95-2
Record name Di-μ-chlorobis(η3-2-propenyl)dipalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12012-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium chloride, allyl- (Dimer)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
AK Jha, RA Fernandes - European Journal of Organic …, 2019 - Wiley Online Library
… Menthane-based η 3 -bis-π-allylpalladium chloride dimer complexes with four chloride bridges were prepared for the first time. These complexes catalyze the asymmetric allylation of …
S Bouquillon, JP Bouillon, L Thomas… - European Journal of …, 2003 - Wiley Online Library
Reactions between η 3 ‐allylpalladium chloride dimer, 1,8‐diazabicyclo[5.4.0]undec‐7‐ene (DBU) and 1‐amino‐2‐fluoro‐1‐perfluoroethyl‐3‐phenylprop‐1‐en‐3‐one or 1,12‐…
JW Faller, MJ Incorvia, ME Thomsen - Journal of the American …, 1969 - ACS Publications
… The averaging of the AA'BB'X spectrum of 7r-allylpalladium chloride dimer to an A4X spectrum in the presence of organic phosphines andarsines has generally been attributed to …
Number of citations: 42 pubs.acs.org
H Nakamura, H Iwama… - Journal of the American …, 1996 - ACS Publications
… Imines were chemoselectively allylated in the presence of aldehydes and the highest selectivities were obtained using π-allylpalladium chloride dimer 11 as a catalyst. …
Number of citations: 286 pubs.acs.org
R Mason, AG Wheeler - Journal of the Chemical Society A: Inorganic …, 1968 - pubs.rsc.org
… Further, in x-1,3-dimethylallylpalladium chloride dimer,5 a preliminary report suggests that three of the four independent methyl groups are displaced towards the metal while the fourth …
Number of citations: 0 pubs.rsc.org
M Ohtaka, H Nakamura, Y Yamamoto - Tetrahedron letters, 2004 - Elsevier
… The reaction of the ortho-alkynylarylimines 1 with allyltributylstannane and allyl chloride in the presence of allylpalladium chloride dimer (5 mol %) and Cu(OAc) 2 (20 mol %) in CH 3 …
Number of citations: 80 www.sciencedirect.com
NT Patil, Y Yamamoto - Metal Catalyzed Cascade Reactions, 2006 - Springer
… The reaction of the alkynylaldehydes 108 with allyltributylstannane 3a and allyl chloride 11 proceeded in the presence of catalytic amounts of the allylpalladium chloride dimer at room …
Number of citations: 41 link.springer.com
KJ LAFFEY - 1974 - search.proquest.com
Introduction Recent studies of stereoselective syntheses ofo lefins have centered. about the u tiliz a tio n ofWLttig reagents1 orm odifications of EJ Corey's 2 3 thionocarbonate method. …
Number of citations: 2 search.proquest.com
R Ogawa, T Nakajima, I Shimizu - Chemistry letters, 2008 - journal.csj.jp
… The stereochemistry in the nucleophilic reaction of 3-allylpalladium chloride dimer is dependent … Effects on ligands in nucleophilic reaction of steroidal 3-allylpalladium chloride dimer 2 …
Number of citations: 2 www.journal.csj.jp
RN Nair, C van Niekerk, G Erdogan, DB Grotjahn - Topics in Catalysis, 2014 - Springer
… The reactivity for allylpalladium chloride dimer can follow three pathways: (a) Nucleophilic attack on allyl carbon, an extremely important case which finds numerous applications in …
Number of citations: 3 link.springer.com

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